molecular formula C11H6ClF3N2 B1388607 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214370-14-5

2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1388607
CAS No.: 1214370-14-5
M. Wt: 258.62 g/mol
InChI Key: UHDXKDKEIWQILI-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a sophisticated trifluoromethylpyridine (TFMP) derivative designed for advanced chemical synthesis and research. This compound integrates two privileged structures—a chloropyridine and a pyridine—centered on a trifluoromethyl group, making it a highly versatile building block for developing novel active ingredients . Research Applications and Value: TFMP derivatives are pivotal in modern agrochemical and pharmaceutical discovery. The unique properties of the trifluoromethyl group, including its strong electron-withdrawing nature and contribution to metabolic stability, lipid solubility, and overall bioactivity, make it a critical motif in lead optimization . In the agrochemical sector, similar TFMP intermediates are key precursors to a range of commercial products, including herbicides, insecticides, and fungicides . In pharmaceutical research, the TFMP scaffold is found in active ingredients across various therapeutic areas, with many candidates in clinical trials . The specific substitution pattern on this compound, featuring two nitrogenous rings, suggests its high potential for use in Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions to create novel bi-aryl or substituted amine structures for screening programs. For Research Use Only: This product is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-chloro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXKDKEIWQILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Chlorination of Pyridine Precursors

  • Starting from 2,3-bis(chloro)-5-trichloromethylpyridine, direct fluorination using fluorinating agents such as anhydrous hydrogen fluoride (HF), potassium fluoride (KF), sodium fluoride (NaF), or antimony fluoride (SbF3) under elevated temperature (100–250 °C) and pressure (1.0–15.0 MPa) yields fluoro-chloro-trifluoromethylpyridine intermediates. The molar ratio of fluorinating agent to substrate is typically 1:1 to 5:1, with reaction times of 5–20 hours. Purification includes amination reactions (using ammonium hydroxide or primary amines) to remove impurities, washing, and vacuum distillation to isolate high-purity products (>99.95%) with yields above 97%.

Catalytic Reduction-Dechlorination of Trichloropyridine Precursors

  • A method involves using 2,3,6-trichloro-5-trifluoromethylpyridine as the starting material, which undergoes reduction-dechlorination in the presence of a palladium catalyst supported on activated carbon (0.01–0.5% catalyst loading) in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol). The reaction is conducted under hydrogen atmosphere at temperatures between -10 and 65 °C, pressures from 0.1 to 2.0 MPa, and reaction times of 4 to 24 hours. After reaction, the mixture is filtered and purified by vacuum rectification at ~100 °C under reduced pressure to yield 2-chloro-3-trifluoromethylpyridine with purity >98% and selectivity of 95%.

Vapor-Phase Catalytic Chlorination and Fluorination of Methylpyridines

  • Starting from 3-picoline (3-methylpyridine), a vapor-phase process is used involving a catalyst fluidized-bed reactor where chlorination of the methyl group is followed by fluorination to produce trifluoromethylpyridine derivatives. Subsequent nuclear chlorination of the pyridine ring in an empty phase reactor yields chlorotrifluoromethylpyridines, including 2-chloro-3-(trifluoromethyl)pyridine as a minor product. Reaction temperatures range from 320 to 460 °C depending on substrate and phase. This method allows for production of various chloro- and dichloro-trifluoromethylpyridines with yields varying by substrate and conditions.
Method Starting Material Key Reagents Conditions Purity (%) Yield (%) Notes
Fluorination of 2,3-bis(chloro)-5-trichloromethylpyridine 2,3-bis(chloro)-5-trichloromethylpyridine Anhydrous HF, KF, NaF, SbF3 100–250 °C, 1–15 MPa, 5–20 h ≥99.95 ≥97.56 Includes amination and vacuum distillation purification
Catalytic reduction-dechlorination 2,3,6-trichloro-5-trifluoromethylpyridine Pd/activated carbon, acid-binding agent, H2 -10 to 65 °C, 0.1–2 MPa H2, 4–24 h >98 95 (selectivity) Uses lower aliphatic alcohol solvent, vacuum rectification purification
Vapor-phase chlorination/fluorination 3-picoline (3-methylpyridine) Chlorine, fluorine, catalysts 320–460 °C (fluidized bed and empty phase) Variable Variable Produces multiple trifluoromethylpyridine derivatives including 2-chloro-3-(trifluoromethyl)pyridine as minor product
  • The fluorination method using anhydrous HF and related reagents is robust for producing high-purity 2-chloro-3-(fluoro or trifluoromethyl)pyridine derivatives with excellent yields. The key challenge is controlling reaction conditions to avoid over-fluorination or decomposition and efficient removal of impurities through amination and distillation steps.

  • Catalytic reduction-dechlorination offers a milder alternative using palladium catalysts and hydrogen gas, enabling selective removal of chlorine atoms while preserving trifluoromethyl groups. This method is advantageous for industrial scale due to mild conditions and relatively simple purification.

  • The vapor-phase catalytic process is suited for large-scale production of trifluoromethylpyridines starting from inexpensive methylpyridines. However, it requires high temperatures and complex reactor setups, and the target compound is often a minor product among a mixture of trifluoromethylated and chlorinated pyridines.

The preparation of 2-chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves advanced synthetic techniques combining fluorination, chlorination, and catalytic reduction. The choice of method depends on available starting materials, desired purity, yield, and scale. Fluorination of chlorinated pyridine precursors and catalytic reduction of trichloropyridines are the most effective for high purity and yield, while vapor-phase catalytic methods provide a route from simpler methylpyridines but with more complex product mixtures.

Biological Activity

2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by its unique trifluoromethyl and chlorinated pyridine substituents. This compound holds significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound's chemical formula is C11H6ClF3N2C_{11}H_6ClF_3N_2, and it features a pyridine ring substituted at the 2-position with chlorine, the 3-position with a pyridinyl group, and the 5-position with a trifluoromethyl group. The presence of these substituents influences its biological activity and solubility profiles.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs against various pathogens. In particular, derivatives of pyridine with trifluoromethyl substitutions have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .

Table 1: Antimicrobial Activity of Trifluoromethyl-Pyridine Derivatives

Compound IDActivity Against C. trachomatisEC50 (μM)Selectivity Index
11Yes0.010High
13Moderate0.177Moderate
16NoN/AN/A

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability, which is crucial for antimicrobial activity. Additionally, this group may stabilize interactions with target proteins through hydrogen bonding, thereby enhancing efficacy .

Toxicity and Safety Profile

While evaluating the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that while it exhibits antimicrobial properties, it also poses risks such as skin irritation and eye irritation upon exposure. Further investigations into its safety profile are necessary to establish safe usage parameters.

Synthesis and Evaluation

A notable study explored the synthesis of various pyridine derivatives, including this compound, focusing on their biological evaluation against C. trachomatis. The results highlighted that modifications in the molecular structure could lead to significant changes in biological activity and metabolic stability .

Table 2: Summary of Biological Evaluations

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
2-Chloro-3-(pyridin-3-yl)-5-(CF3)PAntichlamydialHigh potency (EC50 = 0.010 μM)
Trifluoromethyl analogsVarious pathogensEnhanced potency due to trifluoromethyl group
Pyridine derivativesSkin/Eye irritationRisk assessment required for safe handling

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Investigating its effects on other pathogens and expanding its application in agrochemicals could uncover new therapeutic avenues.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table highlights key structural analogs differing in substituent positions or functional groups:

Compound Name Molecular Formula Substituent Positions Key Differences Reference
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ Pyridin-4-yl at position 3 Altered pyridine ring orientation
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ CF₃ at position 6 Shifted electron-withdrawing group
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N No pyridinyl substituent Simplified structure; lower molecular weight
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ Cl at position 3, pyridinyl at position 2 Altered substitution pattern

Key Observations :

  • Positional isomerism (e.g., CF₃ at position 5 vs. 6) significantly impacts electronic properties and steric hindrance, affecting reactivity and binding affinity in biological systems.

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Shifts (δ, ppm) Reference
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl) derivative 278–282 3479 (N-H), 2183 (-CN), 1672 (C=O) 7.18–7.79 (Ar-H)
2-Chloro-3-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine N/A N/A Smiles: FC(F)(F)c1cnc(Cl)c(C2CCNC2)c1
5-(Chloromethyl)-2-(trifluoromethyl)pyridine Gel form (no MP) LC-MS: [M+H]⁺ = 196.1 N/A

Key Observations :

  • The presence of -CF₃ and Cl groups correlates with strong IR absorption bands near 1670–1677 cm⁻¹ (C=O) and 708–715 cm⁻¹ (C-Cl) .
  • Aromatic proton signals in NMR (δ 7.10–7.82 ppm) are consistent across analogs, confirming π-system stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation and cross-coupling reactions. A common approach involves:

Halogenation : Chlorination or fluorination of pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine) under catalytic conditions .

Suzuki-Miyaura Coupling : Introducing the pyridin-3-yl group via palladium-catalyzed coupling with boronic acids or esters .
Key parameters include temperature control (80–120°C), solvent selection (e.g., THF or DMF), and catalyst systems (Pd(PPh₃)₄ with K₂CO₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS for molecular ion validation) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can competing substituent effects be managed during nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric and Electronic Modulation : Use bulky directing groups (e.g., trimethylsilyl) to enhance regioselectivity at the 3-position .
  • Catalytic Optimization : Employ transition-metal catalysts (e.g., CuI) to favor substitution at electron-deficient sites .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reaction rates for halogen displacement .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Core Structure Modification :
  • Pyridin-3-yl Group : Retain for π-π stacking interactions with biological targets (e.g., enzyme active sites) .
  • Trifluoromethyl Group : Optimize lipophilicity and metabolic stability via fluorinated analogs .
  • Functionalization : Introduce sulfonamide or triazole moieties to enhance binding affinity (see Example 119 in for kinase inhibition).

Q. How should researchers address contradictory reactivity data in published studies?

  • Methodological Answer :

  • Impurity Analysis : Identify by-products (e.g., 2-chloro-5-(trichloromethyl)pyridine) via GC-MS, which may arise during halogen exchange .
  • Electronic Effects : Use computational tools (DFT) to model substituent electronic contributions (e.g., trifluoromethyl’s -I effect reducing reactivity at the 5-position) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

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